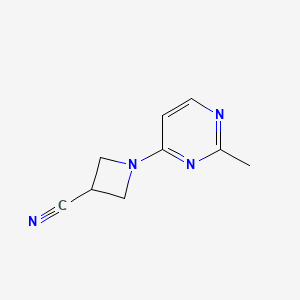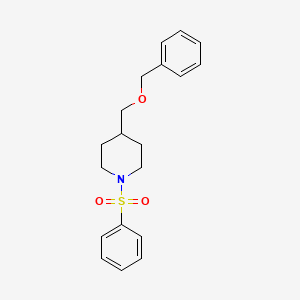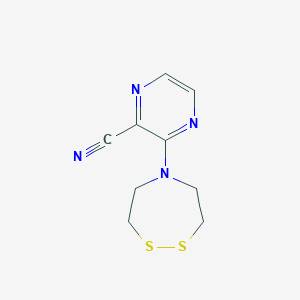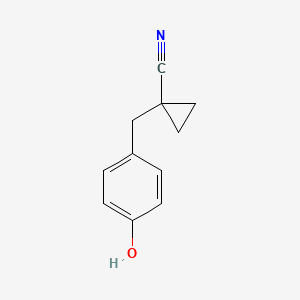
1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C11H11N3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle .
Synthesis Analysis
Azetidines, such as 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile, have been synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide .Molecular Structure Analysis
Azetidines are characterized by having a four-membered ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The molecular weight of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is 174.207. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Research highlights the synthesis of novel pyrimidines and condensed pyrimidines from precursors like 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria (Hamid & Shehta, 2018). This indicates the potential of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile derivatives in developing new antibacterial agents.
Anti-Inflammatory and Antiproliferative Activities
- Heterocyclic derivatives, including pyrazolopyrimidines and pyridine-carbonitriles, synthesized from related compounds, showed significant anti-inflammatory activities with safe ulcer indices and notable antiproliferative activities against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Fahmy et al., 2012).
Anticancer and Antidiabetic Potential
- The development of spirothiazolidines analogs and their derivatives from related compounds has shown significant anticancer activities against breast and liver carcinoma cell lines and exhibited promising results as antidiabetic agents, highlighting the chemical's utility in the synthesis of compounds with potential therapeutic benefits (Flefel et al., 2019).
Synthesis of Diverse Heterocyclic Compounds
- The chemical serves as a precursor in the synthesis of a wide range of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial properties, demonstrating its versatility in creating molecules with potential application in treating microbial infections (Rahmouni et al., 2014).
Direcciones Futuras
Azetidines have received special attention in medicinal chemistry because of their promising biological activity . They have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, the future directions for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile could involve further exploration of its potential biological and pharmacological applications.
Propiedades
IUPAC Name |
1-(2-methylpyrimidin-4-yl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-11-3-2-9(12-7)13-5-8(4-10)6-13/h2-3,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHORIVTQYFIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate](/img/structure/B2615897.png)
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)

![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)



![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)


![3-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615919.png)